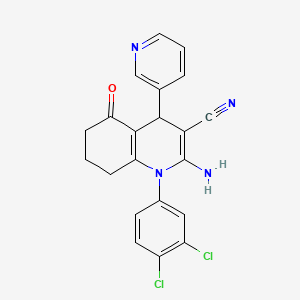

2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 312535-47-0

Cat. No.: VC20081190

Molecular Formula: C21H16Cl2N4O

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312535-47-0 |

|---|---|

| Molecular Formula | C21H16Cl2N4O |

| Molecular Weight | 411.3 g/mol |

| IUPAC Name | 2-amino-1-(3,4-dichlorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C21H16Cl2N4O/c22-15-7-6-13(9-16(15)23)27-17-4-1-5-18(28)20(17)19(14(10-24)21(27)25)12-3-2-8-26-11-12/h2-3,6-9,11,19H,1,4-5,25H2 |

| Standard InChI Key | QRTBBZWUXIBFLP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C(C(=C(N2C3=CC(=C(C=C3)Cl)Cl)N)C#N)C4=CN=CC=C4)C(=O)C1 |

Introduction

2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry. The structure of this compound includes a hexahydroquinoline core, a carbonitrile group, a dichlorophenyl substituent, and a pyridine ring, which contribute to its unique chemical properties and biological activities.

Structural Features

The compound's structural features are crucial for its biological activity. It includes:

-

Hexahydroquinoline Core: This core provides a framework for the attachment of various functional groups.

-

Carbonitrile Group: This group is known for its ability to participate in various chemical reactions and interactions.

-

Dichlorophenyl Substituent: This substituent can influence the compound's lipophilicity and interaction with biological targets.

-

Pyridine Ring: The pyridine ring adds to the compound's aromaticity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific details on its synthesis are not widely documented in reliable sources, similar compounds often require careful control of reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are commonly used in large-scale synthesis to optimize these processes.

Biological Activities

2-Amino-1-(3,4-dichlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been studied for its potential biological activities, including:

-

Enzyme Inhibition: It may interact with specific enzymes, modulating their activity and impacting various biological pathways.

-

Anticancer Properties: Research suggests that compounds with similar structures can exhibit anticancer activities by interacting with molecular targets involved in cell signaling.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chloroquine | Quinoline core | Antimalarial |

| Quinine | Quinoline core | Antimalarial |

| 2-Aminoquinoline | Amino group | Antimicrobial |

| Pyrano[3,2-c]chromene Derivatives | Pyran and chromene rings | Anticancer, anti-angiogenic |

This compound's unique combination of functional groups distinguishes it from other quinoline derivatives, making it a valuable candidate for further research in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume